p-O-Desmethyl Verapamil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28(3)15-12-20-8-10-22(29)24(16-20)31-5/h8-11,16-17,19,29H,7,12-15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAKRPRWCVWYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)O)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893327 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(4-hydroxy-3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77326-93-3 | |
| Record name | N-Desmethylverapamil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077326933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(4-hydroxy-3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing P O Desmethyl Verapamil Within Verapamil Metabolism and Calcium Channel Blocker Pharmacology
Verapamil (B1683045) is a phenylalkylamine class calcium channel blocker, a group of drugs that exert their effects by inhibiting voltage-dependent L-type calcium channels. cvpharmacology.com This action leads to relaxation of vascular smooth muscle (vasodilation) and a decrease in myocardial contractility and heart rate, making verapamil a key therapeutic agent for conditions such as hypertension, angina pectoris, and cardiac arrhythmias. cvpharmacology.comnih.govdrugbank.com
Upon administration, verapamil undergoes extensive first-pass metabolism, primarily in the liver, with less than 5% of the parent drug being excreted unchanged. pharmgkb.orgwikipedia.org The metabolic process is complex, involving several major pathways: N-dealkylation, N-demethylation, and O-demethylation. pharmgkb.orgamegroups.cn These reactions are catalyzed by various cytochrome P450 (CYP) enzymes, including CYP3A4, CYP3A5, and members of the CYP2C subfamily. pharmgkb.orgamegroups.cn
The most well-known metabolite is norverapamil (B1221204), formed through N-demethylation, which retains about 20% of the vasodilatory activity of the parent compound. wikipedia.orgamegroups.cn However, the O-demethylation pathway leads to the formation of other metabolites, including p-O-Desmethyl Verapamil. amegroups.cnnih.gov This compound is one of at least twelve metabolites of verapamil, and its formation represents a significant, albeit historically less characterized, branch of verapamil's biotransformation. wikipedia.orgamegroups.cn The existence of multiple metabolic pathways and numerous resulting compounds underscores the complexity of verapamil's pharmacokinetic profile. pharmgkb.orgresearchgate.net
Table 1: Key Compounds in the Verapamil Metabolic Pathway
| Compound Name | Role/Classification | Metabolic Pathway | Key Enzymes Involved |
|---|---|---|---|
| Verapamil | Parent Drug, Calcium Channel Blocker | - | CYP3A4, CYP3A5, CYP2C subfamily pharmgkb.orgamegroups.cn |
| Norverapamil | Active Metabolite | N-Demethylation | CYP3A4, CYP3A5, CYP2C8 pharmgkb.org |
| This compound | Metabolite | O-Demethylation | CYP2C subfamily amegroups.cn |
| D-617 | Major Metabolite (in urine) | N-Dealkylation | CYP3A4, CYP3A5, CYP2C8 pharmgkb.org |
Rationale for Dedicated Research on P O Desmethyl Verapamil: Addressing Knowledge Gaps and Unveiling Novel Insights
This analytical difficulty has historically limited the ability to assess the precise concentration and potential pharmacological activity of p-O-Desmethyl Verapamil (B1683045) in vivo. Dedicated research is therefore essential to develop and apply more sophisticated analytical methods capable of resolving these isobaric compounds. sciex.com By isolating and studying p-O-Desmethyl Verapamil, researchers can:
Accurately determine its pharmacokinetic profile.
Assess whether it possesses any pharmacological activity, either as a calcium channel blocker or through other mechanisms.
Investigate its potential to contribute to drug-drug interactions. researchgate.net
Understand its role in the inter-individual variability observed in patient responses to verapamil therapy. nih.gov
Unveiling these novel insights is crucial for building a complete and accurate model of verapamil's action and metabolism, moving beyond the simplified view that focuses only on the parent drug and norverapamil (B1221204).
Current Paradigms and Emerging Research Avenues for P O Desmethyl Verapamil Investigations
Contemporary research on verapamil (B1683045) metabolites is increasingly driven by technological advancements in analytical chemistry. A key paradigm is the use of high-resolution mass spectrometry coupled with advanced separation techniques. One emerging and powerful method is Differential Mobility Spectrometry (DMS) , also known as high-field asymmetric waveform ion mobility spectrometry (FAIMS). This technology separates ions in the gas phase based on their size, shape, and charge, allowing for the successful resolution of co-eluting, isobaric metabolites like p-O-Desmethyl Verapamil and norverapamil (B1221204). sciex.comsciex.com This enables researchers to obtain individual product ion spectra for precise structural identification and to quantify each metabolite separately, even in complex biological matrices like plasma. sciex.com
Another significant research avenue involves the use of radiolabeled compounds in Positron Emission Tomography (PET) studies . nih.gov Specifically, (R)-[11C]verapamil is used as a probe to study the function of the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier. acs.orgnih.gov While these studies focus on the parent drug's transport, a thorough understanding of its metabolism, including the rate of formation of metabolites, is critical for the accurate kinetic modeling and interpretation of PET data. acs.orgnih.gov
Future research is expected to build on these foundations, focusing on:
Functional Characterization: Using isolated this compound to screen for activity against a panel of ion channels, transporters, and receptors to determine if it has a unique pharmacological profile.
Enzymology and Genetics: Investigating the specific CYP2C isoforms responsible for its formation and how genetic polymorphisms in these enzymes affect the production of this compound, potentially explaining differences in drug response among patients.
Integrated Pharmacokinetic Modeling: Developing comprehensive pharmacokinetic models that incorporate the formation and elimination of multiple verapamil metabolites, including this compound, to better predict drug behavior in diverse populations. researchgate.net
Table 2: Research Methodologies for this compound
| Methodology | Application | Key Findings/Potential |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of metabolites. | Found eight metabolites in rat liver microsomes, including O-demethyl-verapamil isomers. amegroups.cn |
| Differential Mobility Spectrometry (DMS) with MS | Separation and analysis of isobaric metabolites. | Successfully separates this compound from norverapamil for individual quantification. sciex.com |
| Positron Emission Tomography (PET) with (R)-[11C]verapamil | In vivo study of P-glycoprotein function. | Metabolite kinetics are crucial for accurate modeling of parent drug transport. acs.orgnih.gov |
Scope and Significance of Comprehensive P O Desmethyl Verapamil Studies
Enzymatic Biotransformation of Verapamil Leading to this compound Formation
Role of Cytochrome P450 Isoforms in O-Demethylation of Verapamil and Precursors (e.g., CYP2C8, CYP2C9)
The O-demethylation of verapamil, a critical step in the formation of this compound (also known as D-703), is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Specifically, isoforms belonging to the CYP2C subfamily are the main catalysts in this reaction. nih.govresearchgate.net Research has identified CYP2C8, CYP2C9, and CYP2C18 as being involved in the O-demethylation of verapamil. nih.govdrugbank.com
Studies using human liver microsomes have demonstrated that CYP2C8 selectively produces the this compound (D-703) isomer. nih.gov In contrast, both CYP2C9 and CYP2C18 can form this compound and its regioisomer, D-702. nih.gov The intrinsic clearance for the formation of this compound (D-703) is significantly higher than for its isomer, indicating a regioselective preference in the O-demethylation process. nih.gov The involvement of these specific CYP isoforms highlights the potential for drug-drug interactions with other substances that are metabolized by or inhibit these enzymes. nih.gov
| Enzyme | Metabolite(s) Formed from Verapamil | Notes |
| CYP2C8 | This compound (D-703) | Selectively yields D-703. nih.gov Also involved in N-dealkylation and N-demethylation. drugbank.compharmgkb.org |
| CYP2C9 | This compound (D-703), D-702 | Forms both O-demethylated isomers. nih.gov |
| CYP2C18 | This compound (D-703), D-702 | Forms both O-demethylated isomers. nih.govdrugbank.com |
Phase I Metabolic Fate of this compound
Once formed, this compound is not an end-product but is subject to further metabolic changes, primarily through Phase I reactions. These reactions further modify the molecule, preparing it for eventual excretion.
Further Hydroxylation and Oxidation Processes
Following its formation, this compound can undergo additional Phase I metabolic reactions. These can include further hydroxylation at different positions on the molecule and other oxidative processes. core.ac.uk The primary goal of these reactions is to increase the polarity of the compound, making it more water-soluble. merckmanuals.com The complex pattern of verapamil metabolism suggests that its metabolites, including this compound, are substrates for a variety of oxidative enzymes. researchgate.net
Investigation of Novel Metabolites and Regioisomers of O-Demethylated Verapamil
Research into verapamil metabolism has led to the identification of numerous metabolites, including several regioisomers of O-demethylated verapamil. amegroups.cn In studies with rat liver microsomes, four O-demethyl-verapamil isomers were identified. amegroups.cnresearchgate.net Using advanced techniques like liquid chromatography-ion trap mass spectrometry (LC/MSn), researchers have been able to separate and identify these closely related compounds. amegroups.cn
One study using rat and human liver microsomes identified three of the four possible monophenolic metabolites resulting from O-demethylation. nih.gov The major site of O-demethylation was found to be on the phenethylamine (B48288) moiety of the verapamil molecule, with a preference for the para-position over the meta-position. nih.gov This regioselectivity was similar in both rat and human liver microsomes, suggesting a conserved metabolic pathway. nih.gov Furthermore, novel metabolites such as N,O-didemethyl-verapamil have been discovered, indicating that O-demethylated products can undergo subsequent N-dealkylation. amegroups.cnresearchgate.net
Phase II Conjugation of this compound and its Downstream Metabolites
After Phase I metabolism, this compound and its subsequent metabolites are often subject to Phase II conjugation reactions. core.ac.uk These synthetic reactions involve the addition of endogenous polar molecules, which significantly increases their water solubility and facilitates their excretion from the body. merckmanuals.comnumberanalytics.com
An Examination of this compound: Metabolic Fate and Influencing Factors
Analytical Methodologies for the Detection and Quantification of P O Desmethyl Verapamil
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating p-O-Desmethyl Verapamil (B1683045) from its parent drug, other metabolites, and endogenous components in biological samples. The choice of chromatographic technique is dictated by the specific requirements of the analysis, such as required resolution, speed, and the need for stereoisomeric separation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Verapamil and its metabolites. nih.gov Methods often utilize reversed-phase columns, such as C8 or C18, to achieve separation. core.ac.uknih.gov
A typical HPLC method involves a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer, often with pH adjustment to ensure optimal peak shape and resolution. core.ac.ukresearchgate.netjfda-online.com For instance, one method uses a mobile phase of 40% acetonitrile and 0.025 mol/L KH2PO4 with a pH of 2.5, achieving separation on a Lichrospher 60 RP-select B column. core.ac.ukresearchgate.net Another approach employs a gradient elution with a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. sciex.com Detection is commonly performed using UV or fluorescence detectors. core.ac.ukmtc-usa.com For example, a UV detector set at 278 nm has been used successfully. mtc-usa.com
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Column | Cogent Diamond Hydride™, 4µm, 100Å | Lichrospher 60 RP-select B, 5µm |
| Mobile Phase | A: DI Water / 10mM Ammonium FormateB: 95:5 Acetonitrile / 10mM Ammonium Formate | 40% Acetonitrile and 0.025 mol/L KH2PO4 (pH 2.5) |
| Flow Rate | 1.0 mL/minute | 1.0 mL/minute |
| Detection | UV @ 278nm | UV @ 200 nm |
| Reference | mtc-usa.com | core.ac.ukresearchgate.net |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). A study utilizing a Kinetex C18 column (2.6 µm) with a gradient mobile phase of 0.1% formic acid in water and acetonitrile demonstrated a short run time of 3.5 minutes. sciex.com UPLC systems are almost invariably coupled with mass spectrometry for detection, providing a powerful tool for metabolite identification and quantification. sciex.comcore.ac.uk The combination of UPLC's separation power with the sensitivity of MS/MS allows for the reliable measurement of low concentration analytes in complex matrices. researchgate.net
Chiral Chromatography for Stereoisomer Analysis
Verapamil is administered as a racemic mixture, and its enantiomers can exhibit different pharmacological activities. actascientific.comnirmauni.ac.in Consequently, the stereoselective analysis of its metabolites, including p-O-Desmethyl Verapamil, is of significant interest. Chiral chromatography is the definitive method for separating these stereoisomers. nirmauni.ac.insigmaaldrich.com
Various chiral stationary phases (CSPs) are used for this purpose, including those based on polysaccharides like amylose (B160209) and cellulose (B213188) derivatives. scielo.br For instance, an amylose tris(3,5-dimethylphenylcarbamate) stationary phase has been used for the preparative separation of verapamil enantiomers. scielo.br Another study reported the use of a Chiral-AGP column for the simultaneous determination of verapamil and norverapamil (B1221204) enantiomers. mdpi.com The mobile phase composition is critical for achieving enantioseparation and often consists of a mixture of organic solvents with additives like diethylamine (B46881) to improve peak shape. scielo.br A study on the enantiomeric separation of verapamil utilized a mobile phase of n-hexane:isopropanol:ethanol:diethylamine (90:5:5:0.1 %, by volume). scielo.br
Mass Spectrometry-Based Approaches for Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the analysis of drug metabolites due to its high sensitivity and specificity. When coupled with liquid chromatography, it provides definitive identification and accurate quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound in biological matrices. actascientific.cominnovareacademics.in This technique involves the use of a triple quadrupole mass spectrometer, which allows for highly selective detection through multiple reaction monitoring (MRM). nih.gov In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and interferences. innovareacademics.in
For this compound, which is an isobaric metabolite of norverapamil (both having a mass-to-charge ratio, m/z, of 441.2747), chromatographic separation is crucial before MS detection to ensure accurate quantification. sciex.com However, advanced techniques like Differential Mobility Spectrometry (DMS) can separate these isobars prior to entering the mass spectrometer, offering an additional layer of selectivity. sciex.comsciex.com The precursor ion for this compound is [M+H]+ at m/z 441.2. innovareacademics.in One of its characteristic product ions is found at m/z 165.0. innovareacademics.in
| Parameter | LC-MS/MS Method |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Precursor Ion (m/z) | 455.0 (for Verapamil) |
| Product Ion (m/z) | 165.0 (for Verapamil) |
| Internal Standard | Ledipasvir |
| Linear Range | 1-2000 ng/ml (for Verapamil) |
| Reference | innovareacademics.in |
High-Resolution Mass Spectrometry (HRMS) and Multi-Stage Mass Spectrometry (MSn)
High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with a mass error of less than 5 ppm. researchgate.netthermofisher.com This accuracy allows for the determination of the elemental composition of an ion, which is a powerful tool for identifying unknown metabolites. researchgate.net HRMS can help to distinguish between isobaric compounds by their exact mass, reducing false positives. researchgate.net For instance, the demethylated metabolite of verapamil can be confidently identified by its accurate mass at m/z 441. researchgate.net
Multi-stage mass spectrometry (MSn), often performed in an ion trap or a Q-TOF instrument, allows for successive fragmentation of ions. This provides detailed structural information about the analyte. By analyzing the fragmentation patterns, the site of metabolic modification, such as O-demethylation, can be elucidated. sciex.com The combination of UPLC with MSE (a data-independent acquisition mode) and specialized software has been used to comprehensively study the biotransformation of verapamil, identifying numerous metabolites, including this compound. core.ac.uk
Differential Mobility Spectrometry (DMS) coupled with HRMS has been shown to effectively separate isobaric metabolites like this compound and norverapamil, which can be difficult to resolve chromatographically. sciex.comsciex.com This technique separates ions based on their size, shape, and charge in the gas phase before they enter the mass spectrometer, providing an orthogonal separation dimension. sciex.com
Differential Mobility Spectrometry (DMS) Coupled with LC-MS
Differential Mobility Spectrometry (DMS), also known as high-field asymmetric waveform ion mobility spectrometry (FAIMS), has emerged as a powerful tool for enhancing the selectivity of liquid chromatography-mass spectrometry (LC-MS) analyses. researchgate.netsciex.com This technique separates ions in the gas phase based on their differing mobility in high and low electric fields. nih.gov When coupled with LC-MS, DMS provides an additional dimension of separation, which is particularly advantageous for distinguishing between isobaric and co-eluting compounds. sciex.com
A significant challenge in the analysis of Verapamil metabolites is the co-elution of the isobaric metabolites this compound and Norverapamil, which have the same mass-to-charge ratio (m/z 441.2747). sciex.com Conventional LC-MS alone may struggle to resolve these compounds, leading to difficulties in their individual identification and quantification. sciex.com DMS effectively overcomes this challenge by separating these co-eluting isobars based on their different ion mobilities. sciex.comsciex.com For instance, using a TripleTOF system equipped with SelexION DMS, this compound and Norverapamil can be separated, exhibiting different compensation voltages (CoV) of 12.8 and 11.6, respectively. sciex.com This separation allows for confident identification and accurate quantification of each metabolite. sciex.comsciex.com
The addition of chemical modifiers to the carrier gas in DMS can further enhance peak separation and sensitivity. sciex.comnih.gov This modifier-assisted approach has been shown to improve the resolution of structurally similar compounds. nih.gov The use of DMS can also simplify sample preparation and shorten analytical run times while maintaining high levels of sensitivity and robustness. sciex.com
Spectrophotometric and Spectrofluorometric Methods
While highly sensitive, LC-MS-based methods can be complex and expensive. Spectrophotometric and spectrofluorometric methods offer simpler and more cost-effective alternatives for the determination of Verapamil and its metabolites, particularly in pharmaceutical formulations. scienceasia.orgnih.gov
Spectrophotometry: These methods are typically based on the formation of a colored product that can be measured using a spectrophotometer. For example, one method involves the oxidation of Verapamil with potassium metaperiodate in a sulfuric acid medium, resulting in a colored product with maximum absorbance at 425 nm. scienceasia.org Another approach is the formation of a colored ion-pair complex with a reagent like bromocresol green in an acetone (B3395972) medium, with the resulting product measured at 409 nm. These methods have been validated and shown to be accurate and precise for quantifying Verapamil in tablet dosage forms. scienceasia.orgslideshare.net
Spectrofluorometry: This technique relies on the native fluorescence of the analyte or the formation of a fluorescent derivative. A highly sensitive spectrofluorometric method has been developed for Verapamil hydrochloride based on the enhancement of its native fluorescence in micellar systems like sodium dodecyl sulfate (B86663) (SDS) and beta-cyclodextrin (B164692) (β-CD). nih.govscispace.com The fluorescence is measured at an emission wavelength of 318 nm after excitation at 231 nm. nih.govscispace.com This method has demonstrated good linearity and low detection limits, making it suitable for analysis in pharmaceutical preparations and human plasma. nih.gov
Electrochemical Methods (e.g., Voltammetry, Amperometry)
Electrochemical methods provide another avenue for the detection of Verapamil and its metabolites. researchgate.netresearchgate.net These techniques are based on the electrochemical properties of the target analyte, such as its ability to be oxidized or reduced at an electrode surface. researchgate.net
Several electrochemical strategies have been developed for Verapamil determination, including the use of carbon nanotubes/TiO2 nanocomposite-based potentiometric sensors. researchgate.net These sensors have demonstrated excellent Nernstian behavior and low limits of detection in various matrices, including surface water and urine samples. researchgate.net Another approach involves flow injection analysis with multiple pulse amperometric detection (FIA-MPA) using a boron-doped diamond working electrode for the determination of Verapamil in tablets and human urine samples. researchgate.net While these methods are often developed for the parent drug, they can potentially be adapted for the detection of its metabolites, like this compound, which share structural similarities. researchgate.net
Method Validation Parameters: Specificity, Linearity, Precision, Accuracy, Robustness
The validation of any analytical method is crucial to ensure its reliability and suitability for its intended purpose. ijprajournal.com The key parameters for method validation, as applied to the analysis of this compound, include:
Specificity: This ensures that the analytical signal is solely from the analyte of interest and is not affected by the presence of other components such as impurities, degradation products, or matrix components. researchgate.netnih.gov In the context of this compound, specificity is critical to differentiate it from other metabolites, especially the isobaric Norverapamil. sciex.com
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ijprajournal.comnih.gov For quantitative methods, a linear relationship is established by analyzing a series of standards of known concentrations. nih.govjfda-online.com
Precision: This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ijprajournal.com It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). tandfonline.com
Accuracy: This is the closeness of the test results obtained by the method to the true value. ijprajournal.com It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. tandfonline.com
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. ijprajournal.comcore.ac.uk Parameters that may be varied include the pH of the mobile phase, column temperature, and flow rate. core.ac.uk
Table 1: Example of Method Validation Parameters for Verapamil Analysis
| Parameter | Method | Finding | Reference |
| Linearity | RP-HPLC | 0.50-18.00 µg/mL | jfda-online.com |
| Detection Limit (LOD) | RP-HPLC | 0.008 µg/mL | jfda-online.com |
| Quantitation Limit (LOQ) | RP-HPLC | - | jfda-online.com |
| Accuracy (Recovery) | Spectrophotometry | 100.46% | slideshare.net |
| Precision (RSD%) | Spectrofluorometry | <15% | nih.gov |
This table provides a generalized example based on reported values for Verapamil analysis. Specific values for this compound would require dedicated validation studies.
Sample Preparation Strategies for Biological Matrices (e.g., Plasma, Urine, Feces, Tissue Homogenates)
The analysis of this compound in biological matrices requires effective sample preparation to remove interfering substances and concentrate the analyte of interest. nih.govchromatographyonline.com Common strategies include:
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol (B129727) is added to the biological sample (e.g., plasma) to precipitate proteins. tandfonline.comcore.ac.uk The supernatant containing the analyte is then collected for analysis. core.ac.uk While straightforward, this method may not remove all matrix interferences. sciex.com
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It is a common method for extracting drugs and metabolites from biological fluids. researchgate.net
Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that can result in a cleaner extract compared to PPT. chromatographyonline.com It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. chromatographyonline.com
Molecularly Imprinted Polymers (MIPs): For highly selective extraction, MIPs can be synthesized to specifically recognize and bind to a target molecule, such as Verapamil and its metabolites. nih.gov An on-line approach coupling a MIP with a restricted access material (RAM) precolumn has been developed for the selective isolation and preconcentration of Verapamil and its phase I metabolites from biological samples. nih.gov
Bar Adsorptive Microextraction (BAµE): This is a novel microextraction technique that has been applied to the determination of Verapamil in biological samples. It uses a coated bar to adsorb the analyte, which is then desorbed for analysis. nih.gov
Table 2: Sample Preparation Methods for Verapamil and Metabolites in Biological Matrices
| Matrix | Preparation Method | Analytical Technique | Reference |
| Plasma | Protein Precipitation (Methanol) | UPLC-MS | core.ac.uk |
| Urine | Dilution and Centrifugation | UPLC-MS | core.ac.uk |
| Feces | Methanol Extraction and Ultrasonication | UPLC-MS | core.ac.uk |
| Plasma, Urine, Cell Culture | Online SPE with MIP | LC-MS | nih.gov |
| Plasma, Urine, Saliva | Bar Adsorptive Microextraction | HPLC-DAD | nih.gov |
Application of Bioinformatics and Data-Mining Technologies for Metabolite Identification
The identification of drug metabolites in complex biological samples is greatly facilitated by the use of bioinformatics and data-mining technologies, especially when coupled with high-resolution mass spectrometry (HRMS). core.ac.uknih.govresearchgate.net These computational tools are essential for processing the large and complex datasets generated by modern analytical instruments. core.ac.ukspectroscopyonline.com
Data-mining strategies for metabolite identification include:
Mass Defect Filters: This technique uses the principle that metabolites often have a similar mass defect to the parent drug.
Product Ion and Neutral Loss Filtering: These methods search for characteristic fragment ions or neutral losses that are common to the parent drug and its metabolites. nih.govmdpi.com
Control Sample Comparison: This involves comparing the analytical data from a dosed sample with a control (blank) sample to identify unique signals corresponding to the drug and its metabolites. nih.gov
Extracted Ion Chromatographic Analysis: This involves searching for specific m/z values corresponding to predicted metabolites. nih.gov
Software platforms like UNIFI integrate these data-mining tools to automate the process of metabolite detection and structural elucidation. core.ac.uknih.gov For example, a study using UPLC-MS^E and the UNIFI platform successfully identified 71 Verapamil metabolites in rat plasma, urine, and feces, including phase I metabolites formed through O-demethylation, like this compound. core.ac.uknih.gov These technologies enable a more comprehensive and efficient characterization of the metabolic fate of drugs like Verapamil. core.ac.ukresearchgate.net
Toxicological Considerations and Safety Profiling of P O Desmethyl Verapamil
Cardiovascular Safety Profile
The cardiovascular safety of p-O-Desmethyl Verapamil (B1683045) is an area of specific concern, given the cardiovascular activity of its parent compound. Available data points to distinct effects on cardiac electrophysiology compared to other metabolites.
Research has shown that p-O-Desmethyl Verapamil (D-703) has a significant effect on cardiac repolarization by blocking cardiac delayed rectifier potassium currents. karger.com Specifically, it inhibits the HERG (human Ether-à-go-go-Related Gene) potassium channels, which are crucial for cardiac action potential repolarization. karger.com The potency of this inhibition is significant, with a reported half-maximal inhibitory concentration (IC50) of 2.2 ± 0.4 μM. karger.com This finding is critical as the blockade of HERG channels is a known mechanism that can lead to cardiac arrhythmias. Notably, this effect is not shared by the N-dealkylated metabolites D-617 and D-620, which showed no blocking activity on HERG-induced currents at concentrations up to 30 μM, highlighting the unique activity of the O-desmethyl metabolite. karger.com
Table 1: Inhibitory Effect of Verapamil Metabolites on HERG-Induced Potassium Currents
| Compound | IC50 (μM) | Activity |
| This compound (D-703) | 2.2 ± 0.4 | Potent Blocker |
| Norverapamil (B1221204) (D591) | 3.8 ± 0.3 | Potent Blocker |
| Verapamil | 3.8 ± 0.2 | Potent Blocker |
| D-617 | > 30 | No Blockade |
| D-620 | > 30 | No Blockade |
| Data sourced from a study on cardiac K+ channels expressed in Xenopus oocytes. karger.com |
Influence on Cardiac Conduction and Contractility
Potential for Drug-Drug Interactions Mediated by this compound
The potential for drug-drug interactions is a key aspect of the safety profile of any active metabolite. For this compound, interactions can be considered at the level of metabolic enzymes and drug transporters.
This compound (D-703) is formed through the action of several cytochrome P450 enzymes, including CYP2C8, CYP2C9, and CYP2C18. drugbank.com This relationship implies that the formation of this metabolite could be affected by other drugs that inhibit or induce these specific enzymes. However, there is currently no available data on whether this compound itself acts as an inhibitor or inducer of CYP enzymes. This contrasts with other Verapamil metabolites, such as Norverapamil and N-desalkylverapamil (D-617), which have been shown to be time-dependent inhibitors of CYP3A4. nih.gov In fact, D-617 has been identified as the least potent inactivator of CYP3A4 among the metabolites tested and has been observed to have minimal inhibitory effect on CYP3A5. nih.govnih.gov
Studies investigating the interaction of Verapamil metabolites with the P-glycoprotein (P-gp) efflux transporter have revealed a distinct profile for this compound (D-703). nih.gov Research using P-gp-expressing cell lines demonstrated that this compound is an inhibitor of P-gp-mediated transport. nih.gov It inhibited the transport of the P-gp substrate digoxin (B3395198) with a half-maximal inhibitory concentration (IC50) of 1.6 μM. nih.gov Interestingly, unlike the N-dealkylated metabolites D-617 and D-620, this compound itself was not found to be a substrate for P-gp transport. nih.gov This indicates that this compound has the potential to cause drug-drug interactions by inhibiting the clearance of other drugs that are P-gp substrates, which could lead to their increased concentration and potential toxicity. nih.govresearchgate.net
Table 2: Interaction of Verapamil Metabolites with P-glycoprotein (P-gp)
| Compound | P-gp Substrate | P-gp Inhibition (IC50 for Digoxin Transport) |
| This compound (D-703) | No | 1.6 μM |
| Verapamil | No | 1.1 μM |
| Norverapamil | No | 0.3 μM |
| D-617 | Yes | > 100 μM (No inhibition) |
| D-620 | Yes | > 100 μM (No inhibition) |
| Data sourced from a study characterizing P-gp substrate and inhibition properties. nih.gov |
Enzyme Inhibition or Induction Potential
Role in Verapamil Overdose and Intoxication Scenarios
In fatal verapamil overdose cases, toxicological analyses have been conducted to identify the substances present and their concentrations. One such case report documented the death of a 22-year-old male following a deliberate ingestion of verapamil. asme.org Postmortem analysis revealed significant concentrations of verapamil and its major active metabolite, norverapamil. Crucially, a presumptive identification of o-demethylnorverapamil, also known as DNV, was made in the blood. asme.org The authors noted that DNV is pharmacologically active and could contribute to the toxicity of the parent drug in an overdose situation. asme.org The detection of this metabolite is considered an unexpected finding, as it is theorized that it would typically be rapidly conjugated and not found as a free compound in the blood. asme.org
The presence of pharmacologically active metabolites like norverapamil and o-demethylnorverapamil complicates the toxicological profile of verapamil poisoning. medscape.comasme.org Norverapamil, the result of N-demethylation, is known to possess approximately 20% of the cardiovascular activity of verapamil. medscape.comdrugbank.com While the specific potency of this compound is less characterized in overdose literature, its identification in fatal cases suggests it is part of the toxicant profile. asme.org The clinical scenario in severe intoxication is often marked by a delayed onset of symptoms, especially with sustained-release formulations, which can be exacerbated by the drug's effect of slowing gastric motility, creating a vicious cycle of increased drug absorption. icm.edu.plnih.gov
Table 1: Postmortem Tissue Concentrations of Verapamil in Reported Fatalities (mg/L or mg total)
| Case | Blood Concentration | Urine Concentration | Liver Concentration | Kidney Concentration | Gastric Contents | Reference |
|---|---|---|---|---|---|---|
| Case 1 (40-year-old female) | 10.0 mg/L | Not Reported | 120.0 mg/kg | 30.0 mg/kg | 2.5 g | asme.org |
| Case 2 (Documented Death) | 15.0 mg/L | Not Reported | 130.0 mg/kg | Not Reported | Not Reported | asme.org |
| Present Case (22-year-old male) | 9.3 mg/L | 1.4 mg/L | Not Reported | Not Reported | 180 mg total | asme.org |
This table presents data from fatal verapamil overdose cases, providing context for the toxic concentrations at which metabolites like this compound (o-demethylnorverapamil) have been detected. asme.org
Investigation of Long-Term Safety and Chronic Effects
The investigation into the long-term safety and chronic effects of this compound as an independent entity is not extensively documented in publicly available literature. Most long-term studies focus on the parent drug, verapamil. These studies are essential because chronic administration of verapamil leads to sustained exposure to its spectrum of metabolites, including this compound.
Studies on chronic verapamil administration in animals have been conducted to assess for potential tumorigenicity and other toxic effects. An 18-month toxicity study in rats did not suggest a tumorigenic potential. drugs.com Similarly, a two-year study where rats were given verapamil in their diet at doses up to 12 times the maximum recommended human daily dose showed no evidence of carcinogenic potential. drugs.com However, some epidemiological studies in humans have explored a potential link between long-term use of calcium channel blockers, including verapamil, and the risk of certain cancers, with some conflicting results. ca.gov One analysis suggested that long-term verapamil therapy could potentially enhance the effects of certain environmental mutagens. ca.gov
Chronic treatment with verapamil can also lead to the accumulation of the drug in tissues. One study in rabbits found that after 28 days of treatment, verapamil was detectable in the myocardium even when plasma concentrations were undetectable. nih.gov This tissue accumulation was associated with depressed cardiac chronotropic and inotropic responses, suggesting that long-term exposure can have lasting functional effects. nih.gov Such accumulation would invariably include the metabolites produced in those tissues.
Furthermore, chronic co-administration of verapamil with other drugs can alter its metabolism and potentially increase toxicity. For example, a study in mice found that chronic treatment with low oral doses of verapamil significantly increased the toxicity of the antineoplastic agent doxorubicin, likely through an interaction involving P-glycoprotein, for which both are substrates. nih.gov This highlights how chronic exposure to verapamil and its metabolites can influence the safety profile of other medications.
Given the lack of specific long-term toxicology studies on this compound, a formal investigation would typically follow established guidelines for assessing the safety of pharmaceutical compounds. This would involve repeated dose toxicity studies in animals to identify potential target organ toxicity and determine a No-Observed-Adverse-Effect-Level (NOAEL). europa.eutopra.org Such studies would examine hematological parameters, clinical chemistry, and histopathology of various organs to build a comprehensive safety profile. tapchinghiencuuyhoc.vn Without such dedicated studies, the chronic effects of this compound can only be inferred from the broader context of long-term verapamil therapy.
Emerging Research Directions and Future Perspectives on P O Desmethyl Verapamil
Advanced Computational Approaches for Predicting Metabolism and Pharmacological Activity
The study of p-O-Desmethyl Verapamil (B1683045), a metabolite of the calcium channel blocker verapamil, is increasingly benefiting from advanced computational methods. These in silico approaches are proving invaluable for predicting its metabolic fate and pharmacological activity, offering a more profound understanding of its role in the body. semanticscholar.org
Computational tools like MetaDrug and MetaSite are employed to forecast the metabolic pathways of drugs. semanticscholar.org MetaDrug, for instance, can predict major metabolic routes and the cytochrome P450 (P450) enzymes involved. semanticscholar.org Similarly, MetaSite focuses on identifying the specific sites on a molecule where metabolism by human P450 enzymes is likely to occur. semanticscholar.org For verapamil and its metabolites, including p-O-Desmethyl Verapamil, these models can help elucidate the complex biotransformation processes. The primary metabolic reactions for verapamil are N-dealkylation, N-demethylation, and O-demethylation. pharmgkb.org The O-demethylation pathway, which produces this compound (also known as D-703), is primarily catalyzed by CYP2C8, CYP2C9, and CYP2C18. drugbank.comresearchgate.net
Recent research has also highlighted the use of Message Passing Neural Network (MPNN) models to predict the formation of reactive metabolites. One study identified a putative substructure containing a cyano group in verapamil, 2-phenylacetonitrile, as contributing to the formation of reactive metabolites. biorxiv.org This aligns with the understanding that cyano groups can generate adducts non-enzymatically. biorxiv.org Such computational insights are crucial for anticipating potential toxicities and understanding the complete metabolic profile of verapamil and its derivatives.
The integration of these computational approaches provides a powerful framework for investigating this compound. By predicting its metabolic pathways, identifying potential reactive intermediates, and modeling its pharmacokinetic behavior, researchers can gain a more complete picture of its pharmacological and toxicological properties.
Exploration of this compound in Novel Therapeutic Applications
While the primary focus of verapamil research has been on its cardiovascular effects, emerging studies are exploring the potential of its metabolites, including this compound, in new therapeutic areas. Although research specifically on this compound's novel applications is still in its early stages, the broader investigation into verapamil and its metabolites suggests promising avenues.
One area of interest is in the context of infectious diseases, particularly tuberculosis. Verapamil has been shown to potentiate the activity of the anti-tuberculosis drug bedaquiline (B32110) by inhibiting the MmpS5L5 efflux pump in Mycobacterium tuberculosis. pnas.orgbiorxiv.org This inhibition increases the susceptibility of the bacteria to bedaquiline. pnas.orgbiorxiv.org Importantly, norverapamil (B1221204), another major metabolite of verapamil, demonstrates similar potency to verapamil in this regard. pnas.orgbiorxiv.org This raises the possibility that other metabolites, such as this compound, may also possess efflux pump inhibitory activity, a hypothesis that warrants further investigation. The potential to repurpose verapamil or its metabolites as adjunctive therapy for drug-resistant tuberculosis is a significant area of ongoing research.
Another potential application stems from the antioxidant properties observed with verapamil and its analogs. Gallopamil, which is structurally similar to verapamil, has been shown to inhibit iron-dependent lipid peroxidation. frontiersin.org This suggests that the phenylalkylamine structure, common to verapamil and its metabolites, may confer antioxidant effects. frontiersin.org Recent in vitro and in silico studies have demonstrated that verapamil can ameliorate biomarkers of protein glycation and oxidation. frontiersin.org These findings suggest a potential role for verapamil and its derivatives in mitigating complications associated with diabetes mellitus, where glycation and oxidative stress are key pathological processes. frontiersin.org Further studies are needed to determine if this compound shares these antiglycoxidant properties and could be explored for therapeutic benefit in diabetes and related conditions.
The exploration of verapamil and its metabolites in cancer therapy is another active research area. Verapamil is a known inhibitor of P-glycoprotein, a transporter that can confer multidrug resistance in cancer cells. amegroups.cn While the focus has often been on verapamil itself, the potential contribution of its metabolites to P-glycoprotein inhibition is an important consideration.
While direct evidence for novel therapeutic applications of this compound is currently limited, the existing research on verapamil and its other metabolites provides a strong rationale for further investigation. Exploring its potential as an efflux pump inhibitor in infectious diseases, its possible antioxidant and antiglycation activities, and its role in modulating multidrug resistance could uncover new therapeutic opportunities for this compound.
Integration of Multi-Omics Data for a Holistic Understanding of this compound's Biological Impact
A comprehensive understanding of the biological effects of this compound necessitates an integrated, multi-omics approach. By combining data from genomics, proteomics, and metabolomics, researchers can move beyond a singular focus on its primary pharmacological target and develop a holistic view of its interactions within a biological system.
Genomic data, particularly pharmacogenomics, is crucial for understanding the inter-individual variability in verapamil metabolism, which directly impacts the formation of this compound. The metabolism of verapamil is complex, involving multiple cytochrome P450 (CYP) enzymes, including CYP3A4, CYP3A5, CYP1A2, and the CYP2C subfamily. amegroups.cn Specifically, the O-demethylation pathway leading to this compound is primarily catalyzed by CYP2C8, CYP2C9, and CYP2C18. drugbank.com Genetic variations in these enzymes can lead to significant differences in metabolite profiles and, consequently, in the drug's efficacy and potential for adverse effects. Integrating genomic data with pharmacokinetic studies can help to build more accurate predictive models of metabolite formation.
Metabolomics, the systematic identification and quantification of the complete set of metabolites in a biological sample, is essential for characterizing the full spectrum of verapamil's biotransformation. High-resolution mass spectrometry (HRMS) coupled with advanced data mining techniques has enabled the identification of a large number of verapamil metabolites in various biological matrices. core.ac.uk One study identified a total of 71 verapamil metabolites in rats, including numerous phase I and phase II products. core.ac.uk Such comprehensive metabolic profiling can help to identify previously unknown metabolites and elucidate the complete metabolic network of verapamil, including the pathways leading to and from this compound.
The true power of a multi-omics approach lies in the integration of these different data types. For instance, by combining genomic data on CYP enzyme variants with metabolomic profiles, researchers can establish clear genotype-phenotype correlations for verapamil metabolism. Furthermore, integrating proteomic data can help to link specific metabolite profiles with downstream cellular responses. Systems biology approaches, which utilize computational and mathematical modeling to analyze complex biological systems, are essential for integrating these large and diverse datasets.
Through the integration of multi-omics data, a more complete and nuanced understanding of this compound's biological impact can be achieved. This holistic perspective is critical for advancing our knowledge of its pharmacology and for the future development of personalized medicine approaches.
Development of Radiotracers Incorporating this compound for Imaging Studies (e.g., PET)
The development of radiolabeled tracers for positron emission tomography (PET) has revolutionized the in vivo study of drug distribution and target engagement. While [11C]-verapamil is a well-established PET tracer for imaging P-glycoprotein (P-gp) function at the blood-brain barrier (BBB), the development of radiotracers based on its metabolites, such as this compound, could offer new opportunities for imaging specific metabolic pathways or transport processes. snmjournals.orgsnmjournals.orgcore.ac.uk
Currently, (R)-[11C]-verapamil is the preferred enantiomer for PET studies due to its lower affinity for calcium channels and the formation of fewer radiometabolites compared to the (S)-enantiomer. nih.gov However, the metabolism of [11C]-verapamil is a significant consideration in the interpretation of PET images, as its radiometabolites can cross the BBB and contribute to the measured signal. snmjournals.orgmdpi.com Studies in rats have identified O-demethylated compounds as metabolites of (R)-[11C]-verapamil in the liver. capes.gov.br
The development of a radiotracer specifically incorporating this compound, for example, [11C]-p-O-Desmethyl Verapamil, could provide a more direct way to study the O-demethylation pathway of verapamil in vivo. This could be particularly valuable for investigating the activity of the CYP2C enzymes responsible for this metabolic step. By imaging the distribution and kinetics of a radiolabeled metabolite, researchers could gain insights into the tissue-specific activity of these enzymes and how it is affected by genetic factors or drug-drug interactions.
The synthesis of such a radiotracer would present its own set of challenges, including the need for a suitable precursor and an efficient radiolabeling procedure. However, the potential benefits for understanding verapamil metabolism and the biological role of its metabolites make this a promising area for future research.
The table below summarizes the key radiotracers related to verapamil and their applications in PET imaging:
| Radiotracer | Application | Key Findings |
| [11C]-Verapamil (racemic) | Imaging P-gp function at the BBB | Increased brain uptake after P-gp inhibition with cyclosporine A. snmjournals.org |
| (R)-[11C]-Verapamil | Imaging P-gp function at the BBB | Preferred enantiomer due to less complex metabolism and lower affinity for calcium channels. nih.gov |
| [11C]-N-desmethyl-loperamide | Imaging P-gp function at the BBB | An alternative P-gp substrate tracer with different metabolic characteristics. snmjournals.org |
The development of novel radiotracers, including those based on this compound, will continue to be a valuable tool for advancing our understanding of drug metabolism and disposition in vivo.
Further Investigation into Stereoselective Aspects of this compound
The stereochemistry of verapamil and its metabolites plays a critical role in their pharmacokinetics and pharmacodynamics. Verapamil is administered as a racemic mixture of the R- and S-enantiomers, which exhibit different pharmacological potencies and are metabolized at different rates. mdpi.comnih.gov This stereoselectivity extends to its metabolites, and a deeper investigation into the stereoselective aspects of this compound is essential for a complete understanding of its biological activity.
The metabolism of verapamil is highly stereoselective. The S-enantiomer is cleared more rapidly than the R-enantiomer, particularly during first-pass metabolism. pharmgkb.orgnih.gov This is due to the stereoselective preferences of the cytochrome P450 enzymes involved in its biotransformation. For example, CYP3A4 shows a preference for producing norverapamil from S-verapamil and the metabolite D-617 from R-verapamil. pharmgkb.org The O-demethylation pathway that forms this compound is also likely to be stereoselective, although this has been less extensively studied.
The development of chiral separation techniques has been crucial for studying the stereochemistry of verapamil and its metabolites. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) methods have been developed to separate the enantiomers of verapamil and its major metabolite, norverapamil, in biological samples. nih.gov These methods often utilize chiral stationary phases, such as those based on amylose (B160209) derivatives or α1-acid glycoprotein (B1211001) (AGP), or chiral selectors in the case of CE. nih.govmdpi.com
A significant challenge in studying the stereochemistry of this compound is its co-elution with the isobaric metabolite norverapamil in some analytical systems. sciex.com Both metabolites have the same mass-to-charge ratio, making them difficult to distinguish using standard mass spectrometry. sciex.com However, advanced techniques like differential mobility spectrometry (DMS) can separate these co-eluting isobars, allowing for their independent quantification. sciex.com
Further research is needed to fully characterize the stereoselective formation and disposition of this compound. This would involve:
Developing and validating robust chiral analytical methods capable of separating the enantiomers of this compound from other verapamil metabolites in complex biological matrices.
Investigating the stereoselectivity of the CYP2C enzymes (CYP2C8, CYP2C9, and CYP2C18) that are primarily responsible for its formation.
Determining the pharmacokinetic profiles of the individual enantiomers of this compound to understand their absorption, distribution, metabolism, and excretion.
Evaluating the pharmacological activity of each enantiomer to determine if they have different potencies or effects.
Addressing Unreported Metabolites and Their Biological Significance
The metabolism of verapamil is extensive, leading to a large number of metabolites, many of which may still be unreported or have uncharacterized biological activity. tandfonline.com A comprehensive understanding of the complete metabolic fate of verapamil is crucial for fully assessing its efficacy and safety, as these minor or previously unidentified metabolites could have significant pharmacological or toxicological effects.
Advanced analytical techniques, particularly high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), have greatly enhanced the ability to detect and identify drug metabolites. core.ac.uk One study using UPLC-MSE and the UNIFI software platform identified a total of 71 verapamil metabolites in rat plasma, urine, and feces, including two that had not been previously reported. core.ac.uk These included a variety of phase I metabolites (from N-demethylation, O-demethylation, N-dealkylation, oxidation, and dehydrogenation) and phase II metabolites (glucuronide and sulfate (B86663) conjugates). core.ac.uk
In another study using LC-ion trap mass spectrometry, eight metabolites were found in rat liver microsomal incubates, including two novel metabolites, one of which was an N,O-didemethyl-verapamil. amegroups.cn These findings highlight that even with extensive research, there are still aspects of verapamil's metabolism to be uncovered.
The identification of these unreported metabolites is only the first step. The next critical stage is to determine their biological significance. This involves:
Structural Elucidation: Using techniques like nuclear magnetic resonance (NMR) to confirm the chemical structures of newly identified metabolites.
Synthesis: Chemical synthesis of the identified metabolites to obtain sufficient quantities for biological testing.
Pharmacological and Toxicological Screening: Evaluating the synthesized metabolites in a range of in vitro and in vivo assays to determine their activity at various targets, including calcium channels, P-glycoprotein, and metabolizing enzymes.
The table below summarizes some of the known and more recently identified metabolites of verapamil, highlighting the complexity of its biotransformation:
| Metabolite | Metabolic Pathway | Key Enzymes |
| Norverapamil | N-demethylation | CYP3A4, CYP3A5, CYP2C8 pharmgkb.org |
| D-617 | N-dealkylation | CYP3A4, CYP3A5, CYP2C8 pharmgkb.org |
| This compound (D-703) | O-demethylation | CYP2C8, CYP2C9, CYP2C18 drugbank.com |
| D-620 | O-demethylation of Norverapamil | CYP2C8, CYP3A4 pharmgkb.org |
| N,O-didemethyl-verapamil | N- and O-demethylation | Not fully characterized amegroups.cn |
| Glucuronide and Sulfate Conjugates | Phase II conjugation | UGTs, SULTs core.ac.uk |
Addressing the knowledge gaps regarding unreported metabolites is essential for a complete risk-benefit assessment of verapamil therapy. It is possible that some of these minor metabolites could contribute to drug-drug interactions, idiosyncratic adverse reactions, or even have therapeutic effects of their own. Future research efforts should therefore focus on comprehensive metabolic profiling and subsequent biological characterization of all identifiable verapamil metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
